Tc-99m Mdp

Description

Historical Development and Discovery

The discovery and development of Technetium-99m Methylene Diphosphonate represents a remarkable journey spanning several decades of scientific innovation and clinical advancement. The foundational discovery of technetium-99m itself occurred in 1938 when Emilio Segrè and Glenn Theodore Seaborg isolated the metastable isotope for the first time after bombarding natural molybdenum with 8 megaelectron volt deuterons in the 37-inch cyclotron of Ernest Orlando Lawrence's Radiation laboratory. In 1970, Seaborg explained that they discovered an isotope of great scientific interest because it decayed by means of an isomeric transition with emission of a line spectrum of electrons coming from an almost completely internally converted gamma ray transition, a form of radioactive decay which had never been observed before this time. This groundbreaking discovery established technetium-99m as having a half-life of 6.6 hours, later updated to 6.0 hours, and identified it as the daughter product of a 67-hour molybdenum parent radioactivity.

The transition from scientific curiosity to medical application began in the 1950s when Powell Richards realized the potential of technetium-99m as a medical radiotracer and promoted its use among the medical community. While Richards was in charge of radioisotope production at the Hot Lab Division of the Brookhaven National Laboratory, Walter Tucker and Margaret Greene were working on improving separation process purity of short-lived eluted daughter products. They detected a trace contaminant which proved to be technetium-99m, coming from molybdenum-99 and following tellurium in the chemistry of the separation process for other fission products. Based on similarities between the chemistry of the tellurium-iodine parent-daughter pair, Tucker and Greene developed the first technetium-99m generator in 1958, though it was not until 1960 that Richards became the first to suggest using technetium as a medical tracer.

The specific development of Technetium-99m Methylene Diphosphonate emerged later through the collaborative efforts of researchers at various institutions. The compound was developed at Upstate Medical University in the 1970s, where it proved superior to other imaging agents because it moves quickly from blood to bones, stays long enough for nuclear medicine staff to obtain good images, and leaves the body quickly through the urinary tract. At the time of its development, this radiopharmaceutical could find bone tumors six to twelve months before they could be seen on conventional radiographs. The research team of John McAfee and Gobul Subramanian at SUNY Upstate Medical Center played a crucial role in this development, with their work on methylene diphosphonate establishing it as the first-choice agent for bone imaging.

The commercial production and distribution of Technetium-99m Methylene Diphosphonate began in the 1960s when demand for technetium-99m grew exponentially. Between 1963 and 1966, numerous scientific studies demonstrated the use of technetium-99m as a radiotracer or diagnostic tool, leading to exponential growth in demand. By 1966, Brookhaven National Laboratory was unable to cope with the demand, and production and distribution of technetium-99m generators were transferred to private companies. The first commercial technetium-99m generator, called "TechneKow-CS generator," was produced by Nuclear Consultants, Inc. and Union Carbide Nuclear Corporation.

Significance in Nuclear Medicine Research

Technetium-99m Methylene Diphosphonate has established itself as a cornerstone of nuclear medicine research and clinical practice, fundamentally transforming diagnostic capabilities in skeletal imaging. The compound's significance extends far beyond its initial applications, contributing to major advances in understanding bone metabolism, disease detection, and therapeutic monitoring. Research has demonstrated that Technetium-99m Methylene Diphosphonate exhibits superior imaging characteristics compared to other bone-seeking radiopharmaceuticals, with studies showing that it provides lower blood activity, faster urinary excretion, and improved target-to-background ratios.

Comparative studies have revealed the exceptional properties that distinguish Technetium-99m Methylene Diphosphonate from other radiopharmaceuticals. Research comparing Technetium-99m Methylene Diphosphonate with Technetium-99m pyrophosphate demonstrated that the former exhibits more prompt and complete blood clearance, resulting in significantly lower blood levels at four hours post-injection. The study also showed greater urinary excretion with Technetium-99m Methylene Diphosphonate than with pyrophosphate, while pyrophosphate showed significant red-cell labeling whereas Technetium-99m Methylene Diphosphonate did not. These findings support earlier research indicating that the lower blood levels and increased urinary excretion of Technetium-99m Methylene Diphosphonate are due to reduced plasma protein labeling compared with pyrophosphate.

The research impact of Technetium-99m Methylene Diphosphonate extends to its role in advancing understanding of bone physiology and pathophysiology. Studies have demonstrated that the compound's uptake mechanism involves attachment to hydroxyapatite crystals through chemisorption, with the degree of uptake depending on blood flow and the rate of new bone formation. This fundamental understanding has enabled researchers to develop new diagnostic approaches and expand the applications of bone scintigraphy beyond traditional skeletal imaging. Research has shown that any disease process resulting in extracellular fluid expansion leads to accumulation of this tracer, opening new avenues for investigating various pathological conditions.

The compound's contribution to nuclear medicine research is further evidenced by its role in advancing imaging technology and methodology. The development of Single Photon Emission Computed Tomography has leveraged the properties of Technetium-99m Methylene Diphosphonate to provide three-dimensional imaging capabilities. Research has also explored the compound's applications in detecting various conditions including osteomyelitis, fractures, malignancy, and even unexpected findings such as melanoma metastases. Studies have reported the casual discovery of metastases during Technetium-99m Methylene Diphosphonate imaging, demonstrating the compound's potential for detecting unexpected pathological conditions.

Overview of Technetium-99m as a Metastable Nuclear Isomer

Technetium-99m represents a unique nuclear phenomenon as a metastable nuclear isomer, distinguished by the "m" designation after its mass number 99, indicating its existence in an excited metastable state that persists much longer than typical nuclear excited states. This metastable isomer of technetium-99 exists in a nuclear configuration where the nucleus remains in an elevated energy state for an extended period before eventually relaxing to its ground state through the emission of gamma rays or internal conversion electrons. The nuclear properties of this metastable isomer make it exceptionally well-suited for medical imaging applications, as both decay modes rearrange the nucleons without transmuting the technetium into another element.

The nuclear decay characteristics of technetium-99m demonstrate remarkable precision and consistency. The isotope decays mainly by gamma emission approximately 88 percent of the time, with about 98.6 percent of these gamma decays resulting in 140.5 kiloelectron volt gamma rays and the remaining 1.4 percent producing gamma rays at a slightly higher energy of 142.6 kiloelectron volts. These are the specific radiations detected by gamma cameras when technetium-99m is used as a radioactive tracer for medical imaging. The remaining approximately 12 percent of decays occur through internal conversion, resulting in ejection of high-speed internal conversion electrons in several sharp peaks at about 140 kiloelectron volts.

Table 1: Nuclear Properties of Technetium-99m

| Property | Value | Significance |

|---|---|---|

| Physical Half-life | 6.0058 hours | Optimal for imaging procedures |

| Primary Gamma Energy | 140.5 keV | Ideal for gamma camera detection |

| Secondary Gamma Energy | 142.6 keV | Minor emission component |

| Gamma Emission Percentage | ~88% | Primary decay mode |

| Internal Conversion Percentage | ~12% | Secondary decay mode |

| Biological Half-life | 1 day | Rapid clearance from body |

The production of technetium-99m through molybdenum-99 decay represents a sophisticated nuclear process that enables widespread clinical availability. Molybdenum-99 spontaneously decays to excited states of technetium-99 through beta decay, with over 87 percent of the decays leading to the 142 kiloelectron volt excited state of technetium-99m. A beta-minus electron and an electron antineutrino are emitted in this process, with the beta-minus electrons being easily shielded for transport, making technetium-99m generators only minor radiation hazards. The decay chain from molybdenum-99 to technetium-99m, and subsequently to stable technetium-99, creates a practical system for continuous production of the metastable isomer at medical facilities.

Table 2: Decay Chain Properties

| Nuclide | Half-life | Decay Mode | Product | Clinical Relevance |

|---|---|---|---|---|

| Mo-99 | 66 hours | Beta decay | Tc-99m | Parent isotope for generator |

| Tc-99m | 6.0 hours | Gamma emission/IC | Tc-99 | Active imaging agent |

| Tc-99 | 211,000 years | Beta decay | Ru-99 | Stable end product |

The metastable nature of technetium-99m provides optimal nuclear characteristics for medical imaging while minimizing radiation exposure to patients. The isotope emits readily detectable gamma rays with photon energy of 140 kiloelectron volts, which are approximately the same wavelength as emitted by conventional diagnostic equipment, ensuring compatibility with existing imaging systems. The relatively short physical half-life of six hours means that 93.7 percent of the isotope decays to technetium-99 within 24 hours, while the biological half-life of one day in terms of human activity and metabolism allows for scanning procedures that collect data rapidly but keep total patient radiation exposure low. These characteristics make the isotope unsuitable for therapeutic applications but ideal for diagnostic imaging, establishing technetium-99m as the most commonly used medical radioisotope worldwide.

Structure

3D Structure of Parent

Properties

CAS No. |

80908-09-4 |

|---|---|

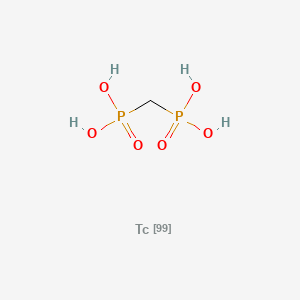

Molecular Formula |

CH6O8P2Tc-4 |

Molecular Weight |

306.91 g/mol |

IUPAC Name |

dioxido-oxo-(phosphonatomethyl)-λ5-phosphane;technetium-99;dihydrate |

InChI |

InChI=1S/CH6O6P2.2H2O.Tc/c2-8(3,4)1-9(5,6)7;;;/h1H2,(H2,2,3,4)(H2,5,6,7);2*1H2;/p-4/i;;;1+1 |

InChI Key |

GEJDKFSIZBOWEL-SGNQUONSSA-J |

SMILES |

C(P(=O)(O)O)P(=O)(O)O.[Tc] |

Isomeric SMILES |

C(P(=O)([O-])[O-])P(=O)([O-])[O-].O.O.[99Tc] |

Canonical SMILES |

C(P(=O)([O-])[O-])P(=O)([O-])[O-].O.O.[Tc] |

Other CAS No. |

80908-09-4 |

Synonyms |

Tc-99m-diphosphonate technetium diphosphonate technetium Tc 99m diphosphonate |

Origin of Product |

United States |

Preparation Methods

Vial Fractionation Method

The vial method involves reconstituting a commercial methylene diphosphonate (MDP) cold kit with normal saline, typically adding 1.6 mL to a mother vial containing MDP, stannous chloride, and gentisic acid. After complete dissolution, 0.2 mL aliquots are dispensed into sterile vials, labeled sequentially, and stored at −20°C. For clinical use, a frozen vial is thawed at room temperature (15–20 minutes), and 18 mCi (666 MBq) of freshly eluted Tc-99m pertechnetate is added.

Critical parameters include:

-

Sterility : No microbial growth observed in sterility tests over 7 days.

-

Radiochemical Purity (RCP) : >95% for the first 4 days, declining to 83.6% by day 8.

This method prioritizes cost-effectiveness but requires meticulous handling to avoid RCP degradation from repeated freeze-thaw cycles.

Syringe Fractionation Method

In the syringe method, pre-sterilized syringes replace vials for aliquot storage. After reconstituting the MDP kit, the solution is drawn into syringes, capped, and refrigerated at 4°C. Radiolabeling follows the same protocol as the vial method but demonstrates enhanced stability, maintaining >95% RCP for 6 days. The absence of freezing reduces stannous chloride oxidation, preserving reducing capacity for Tc-99m chelation.

Lyophilized Formulation Preparation

Lyophilized MDP kits enhance shelf life and simplify on-site labeling. As detailed by IPEN researchers, a "master solution" is prepared with MDP (5 mg), stannous chloride dihydrate (1 mg), ascorbic acid (0.1 mg), and sodium pyrophosphate (20 mg) in an acidic medium. The pH is adjusted to 6.0 with NaOH, sterile-filtered (0.22 µm), aliquoted into vials, and lyophilized for 24 hours. Post-reconstitution with Tc-99m pertechnetate, RCP exceeds 95%, validated for high-activity labeling up to 9.25 GBq.

Advantages :

-

Eliminates cold-chain dependency during storage.

-

Ascorbic acid acts as an antioxidant, preventing stannous ion oxidation.

Patent-Based Lyophilized Injectable Powder Preparation

A Chinese patent (CN103203032B) describes a single-vial lyophilized formulation containing Tc-99m (0.05–0.2 µg), MDP (5–20 mg), and stannous chloride (0.5–2 mg). The process involves:

-

Mixing components at 20–30°C under pH 4–8.

-

Sterile filtration and vial aliquoting.

-

Lyophilization:

This method achieves a 99.5% Tc-99m-MDP complexation rate, surpassing conventional kits, and eliminates pre-administration mixing, reducing contamination risks.

Comparative Analysis of Preparation Methods

Quality Control and Stability Considerations

Radiochemical Purity Assessment

Thin-layer chromatography (TLC) using silica gel plates and acetone solvent remains the gold standard, with free Tc-99m pertechnetate migrating to the solvent front (Rf = 0.9–1.0) and Tc-99m MDP remaining at the origin (Rf < 0.1).

Chemical Reactions Analysis

Technetium-99m methylene diphosphonate undergoes several chemical reactions, primarily involving its coordination chemistry. The key reactions include:

Reduction: The reduction of pertechnetate (TcO₄⁻) to a lower oxidation state using stannous chloride.

Complexation: The formation of a complex between technetium and methylene diphosphonate.

Adsorption: The binding of the complex to hydroxyapatite in bone tissue.

Common reagents used in these reactions include stannous chloride as the reducing agent and methylene diphosphonate as the ligand. The major product formed is the technetium-99m methylene diphosphonate complex, which is used for bone imaging .

Scientific Research Applications

Clinical Applications

-

Bone Scintigraphy

- Indications : Tc-99m MDP is primarily utilized for bone scintigraphy to detect various conditions such as fractures, infections (osteomyelitis), malignancies (bone metastases), and other bone pathologies.

- Mechanism : The tracer accumulates in areas of increased osteoblastic activity, providing insights into bone metabolism and pathology .

- Assessment of Osteoporosis and Osteopetrosis

- Evaluation of Bone Healing

- Detection of Painful Bone Conditions

- Oncology Applications

Comparative Efficacy

| Application | This compound Efficacy | Alternative Imaging Methods |

|---|---|---|

| Osteomyelitis | High sensitivity; early detection | CT/MRI (less sensitive) |

| Fracture Evaluation | Effective for stress fractures | X-ray (may miss subtle fractures) |

| Malignancy Detection | Useful for metastatic disease | PET/CT (more expensive) |

| Bone Healing Assessment | Correlates with healing process | Micro-CT (more invasive) |

Case Studies

- Pediatric McCune-Albright Syndrome

- Bone Turnover Evaluation

Mechanism of Action

The mechanism of action of technetium-99m methylene diphosphonate involves its selective uptake by bone tissue. After intravenous injection, the compound is rapidly cleared from the blood and accumulates in areas of high bone turnover. Methylene diphosphonate binds to hydroxyapatite crystals in the bone, and the technetium-99m emits gamma rays, which are detected by a gamma camera to produce images of the bone. This allows for the visualization of areas with increased osteoblastic activity, such as fractures, infections, and metastases .

Comparison with Similar Compounds

Tc-99m MDP vs. 18F-Sodium Fluoride (18F-NaF)

Mechanism :

- This compound : Binds to hydroxyapatite via chemisorption, reflecting osteoblastic activity.

- 18F-NaF : Exchanges with hydroxyl groups in hydroxyapatite, directly measuring bone blood flow and osteogenesis.

Performance :

- 18F-NaF PET/CT: Demonstrates superior sensitivity (94–100%) and specificity (93–100%) compared to this compound, particularly for osteolytic and osteoblastic metastases .

- Radiation Dose :

- This compound : ~4.2 mSv (effective dose).

- 18F-NaF : ~5–6 mSv (higher due to PET/CT components).

Clinical Implications :

18F-NaF is preferred for early metastasis detection and quantitative analysis but is less accessible and more expensive. This compound remains the standard for routine bone scans due to its widespread availability .

This compound vs. 18F-Fluorodeoxyglucose (18F-FDG)

Mechanism :

- This compound : Targets bone remodeling.

- 18F-FDG : Accumulates in metabolically active tumor cells, reflecting glucose metabolism.

Performance :

- Sensitivity and Specificity :

- Lesion Type :

Clinical Implications :

18F-FDG PET/CT is valuable for staging aggressive tumors (e.g., lymphoma) but less reliable for purely osteoblastic metastases. This compound is more robust for general skeletal surveys .

This compound vs. Other Agents (In-111 Octreotide, Ga-68 DOTATATE)

Neuroendocrine Tumors :

- This compound: Limited utility unless associated with bone remodeling.

- In-111 Octreotide/Ga-68 DOTATATE : Target somatostatin receptors, providing specificity for neuroendocrine metastases but poor bone detail .

Utility :

Combining this compound with these agents improves comprehensive staging but requires multimodal imaging.

Advanced Modalities: this compound SPECT/CT

Accuracy: SPECT/CT fusion increases diagnostic accuracy for bone metastases to 93.65%, compared to 66.14% for planar imaging .

Quantitative Analysis :

- SPECT/CT enables measurement of standardized uptake values (SUVs) and lesion volume, correlating with treatment response in avascular necrosis and metastases .

- Example: In femoral head necrosis, SUV values increase from 0.64 (Stage I) to 7.80 (Stage IV), reflecting disease progression .

Data Tables

Table 1: Diagnostic Performance of this compound vs. 18F-Based Agents

Table 2: Radiation Dose and Modality Comparison

| Agent | Effective Dose (mSv) | Modality | Cost (Relative) |

|---|---|---|---|

| This compound | 4.2 | Planar/SPECT | Low |

| 18F-NaF | 5–6 | PET/CT | High |

| 18F-FDG | 7–10 | PET/CT | High |

Q & A

Q. Why do some studies report discordance between this compound uptake and tumor aggressiveness?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.